1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine
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Overview
Description
1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine is a heterocyclic compound that features a unique fusion of thiazole and triazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with hydrazine derivatives, followed by cyclization to form the fused ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazepines: These compounds share a similar triazepine ring but differ in their substitution patterns and biological activities.
Pyrazolothiazoles: These compounds also feature fused ring systems and are studied for their potential therapeutic applications.
Properties
CAS No. |
512174-80-0 |
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Molecular Formula |
C6H7N3S |
Molecular Weight |
153.21 g/mol |
IUPAC Name |
1,7-dihydro-[1,3]thiazolo[4,3-d][1,2,5]triazepine |
InChI |
InChI=1S/C6H7N3S/c1-2-9-5-10-4-6(9)3-8-7-1/h1-2,4H,3,5H2 |
InChI Key |
GZCKKUWGGKJYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CSCN2C=CN=N1 |
Origin of Product |
United States |
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